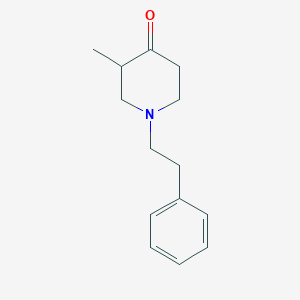

3-甲基-1-(2-苯乙基)哌啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

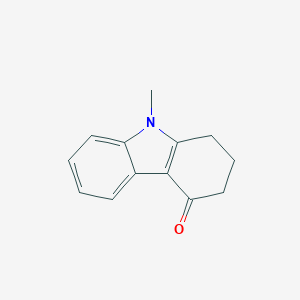

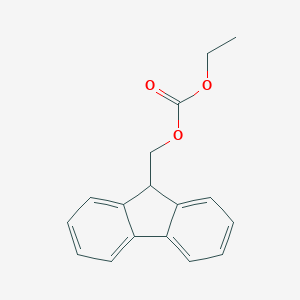

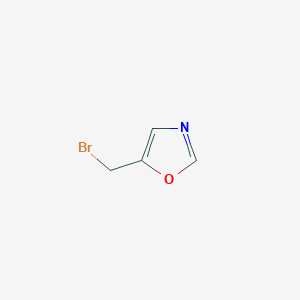

The compound "3-Methyl-1-(2-phenylethyl)piperidin-4-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their presence in various pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, the synthesis of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides involves the preparation of four stereoisomers from optically active intermediates, with the configuration of the phenylethyl 2-carbon determined by X-ray analysis . Another example is the synthesis of a novel piperidin-4-one derivative through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Additionally, the 1,3-dipolar cycloaddition reaction of tetrahydropyridines with organic azides has been used to synthesize piperidylidene-2-sulfonamides .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of piperidine derivatives. For example, the crystal structure of a novel piperidin-4-one derivative was studied, revealing interactions between molecules through various intermolecular forces . The molecular structure of another derivative, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, was reported to form H-bonded dimers stabilized by C-H...π and C-H...O interactions .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. The 1,3-dipolar cycloaddition with organic azides to form sulfonamides is one such reaction . Nitration and subsequent reduction reactions have also been employed to modify the structure of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using spectroscopic methods and quantum chemical studies. For instance, NMR and IR spectroscopy were used to characterize a new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, revealing interesting aspects such as chair conformation and restricted rotation of phenyl groups . Density Functional Theory (DFT) calculations, along with spectroscopic data, provide insights into the molecular geometry, hyperpolarizability, and molecular electrostatic potential of these compounds .

科学研究应用

立体异构体的化学和药理学

3-甲基-1-(2-苯乙基)哌啶-4-酮属于一类具有重要药理学兴趣的化合物。关于Ohmefentanyl的综合评价,这是一种与3-甲基-1-(2-苯乙基)哌啶-4-酮在结构上相关的化合物,突出了它在4-苯胺基哌啶类阿片类药物中的独特活性。该评价详细介绍了Ohmefentanyl立体异构体的化学和药理学,包括它们的合成、生物活性以及作为研究受体介导现象的分子探针的潜力 (Brine et al., 1997)。

D2样受体的配体评价

对芳基环烷胺类化合物的药效团进行进一步研究,包括类似于3-甲基-1-(2-苯乙基)哌啶-4-酮的化合物,已经显示出它们在改善合成药物在D2样受体上的效力和选择性方面的作用。这项工作表明了这类化合物在开发抗精神病药物方面的潜力,并强调了结构修饰在增强受体亲和力和选择性方面的重要性 (Sikazwe et al., 2009)。

细胞色素P450同工酶的抑制

对各种化学抑制剂,包括与3-甲基-1-(2-苯乙基)哌啶-4-酮在结构上相似的化合物,对细胞色素P450同工酶的抑制进行研究,强调了特定抑制剂在研究药物代谢和预测药物相互作用中的重要性。这项研究提供了关于化学抑制剂的选择性以及它们在解析特定CYP同工酶在药物代谢中的作用方面的见解 (Khojasteh et al., 2011)。

抗肿瘤药物的开发

过去15年关于各种化合物作为潜在抗肿瘤药物的发现和研究的综述展示了某些分子的显著细胞毒性,包括与3-甲基-1-(2-苯乙基)哌啶-4-酮相关的分子。这一系列工作展示了这些化合物在癌症治疗中的治疗潜力,突出了它们诱导凋亡和影响线粒体功能的能力 (Hossain et al., 2020)。

螺环哌啶的合成和评价

对螺环哌啶的合成和评价进行了回顾,这是一个包括类似于3-甲基-1-(2-苯乙基)哌啶-4-酮的化合物的类别,以探索它们在药物发现中的作用。这项研究概述了构建螺环哌啶的各种策略及其在创造新型治疗剂中的应用,标志着这种结构基元在药物化学中的重要性 (Griggs et al., 2018)。

安全和危害

未来方向

While specific future directions for 3-Methyl-1-(2-phenylethyl)piperidin-4-one are not mentioned in the search results, it is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

属性

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 |

Source

|

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

CAS RN |

82003-82-5, 129164-39-2 |

Source

|

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)